Phenamidine

Descripción

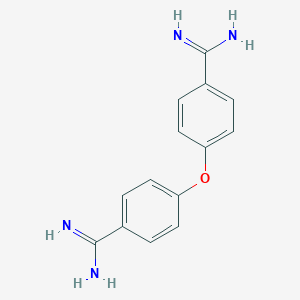

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-carbamimidoylphenoxy)benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMABBVCVVXMJDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5421-89-6 (di-hydrochloride) |

Source

|

| Record name | Phenamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10143619 |

Source

|

| Record name | Phenamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-62-2 |

Source

|

| Record name | Phenamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydibenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382086V7IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenamidine's Putative Mechanism of Action on Babesia DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamidine, a diamidine-class aromatic compound, has been historically employed in veterinary medicine as an effective agent against babesiosis, a tick-borne disease caused by intraerythrocytic protozoan parasites of the genus Babesia. While its efficacy is acknowledged, the precise molecular mechanism of action, particularly its interaction with the parasite's DNA, remains an area of active investigation. This technical guide synthesizes the current understanding of the mechanism of action of diamidine compounds, and by extension, a putative mechanism for this compound, on the DNA of Babesia species. It is important to note that direct experimental evidence for this compound's specific interaction with Babesia DNA is limited; therefore, this guide draws upon data from related diamidine compounds and the known molecular biology of Babesia and other apicomplexan parasites.

The Target: Babesia Nuclear and Mitochondrial DNA

Contrary to some initial hypotheses, Babesia are apicomplexan parasites and, unlike kinetoplastids, do not possess a kinetoplast.[1] Their genetic material is primarily located in the nucleus and a mitochondrion. The mechanism of action of diamidine compounds is thought to involve the disruption of DNA synthesis and function.[2] Aromatic dicationic molecules, the class to which this compound belongs, are known to act by binding to the minor groove of DNA at AT-rich sites, which are prevalent in the genomes of many parasitic organisms. This binding can potentially inhibit DNA-dependent enzymes or directly obstruct transcription.[3]

The Babesia microti genome, for instance, is comprised of four chromosomes, containing approximately 6.5 megabase pairs and encoding around 3,500 polypeptides, making it one of the smallest among apicomplexan parasites.[4] The mitochondrial genome of Babesia species, such as Babesia duncani, is a linear molecule of approximately 6 kb that encodes essential proteins like cytochrome b (cob), cytochrome c oxidase subunit I (coxI), and subunit III (coxIII).[5] Both nuclear and mitochondrial DNA are critical for the parasite's replication and survival within the host erythrocyte, making them prime targets for chemotherapeutic agents.

Proposed Mechanism of Action of this compound on Babesia DNA

Based on studies of other diamidine compounds, the proposed mechanism of action of this compound on Babesia DNA likely involves the following key steps:

-

Cellular Uptake: this compound, as a dicationic molecule, is selectively accumulated by the parasite.[3]

-

DNA Minor Groove Binding: The planar and positively charged structure of this compound facilitates its binding to the minor groove of AT-rich regions of both nuclear and mitochondrial DNA.[2][6] This interaction is stabilized by electrostatic forces and hydrogen bonds.

-

Inhibition of DNA Replication and Transcription: The binding of this compound to the DNA template can physically obstruct the passage of DNA and RNA polymerases, thereby inhibiting DNA replication and gene transcription.[2][3] This leads to a cessation of protein synthesis and cell division.

-

Interference with DNA-Associated Enzymes: The interaction of diamidines with DNA can also interfere with the function of essential DNA-associated enzymes, such as topoisomerases.[7] While not directly demonstrated for this compound in Babesia, this is a known mechanism for other DNA-binding antiparasitic drugs.

The following diagram illustrates the proposed signaling pathway of this compound's action on Babesia DNA.

Caption: Proposed mechanism of this compound action on Babesia DNA.

Quantitative Data on Diamidine Activity Against Babesia

| Compound | Babesia Species | IC50 | Reference |

| Diphenyl furan diamidine | Babesia divergens | 1.5 ng/mL | [4][8] |

| Various novel diamidines | Babesia divergens | <20 ng/mL | [3] |

| JPC-2056 (prodrug) | Babesia duncani | 869.4 ± 4 nM | [9] |

| JPC-2067 | Babesia duncani | 8.9 ± 2 nM | [9] |

Experimental Protocols

In Vitro Cultivation of Babesia for Drug Testing

A crucial prerequisite for evaluating the efficacy of compounds like this compound is a robust in vitro culture system. The following protocol is a generalized method for the continuous in vitro cultivation of Babesia species.

Workflow for In Vitro Cultivation of Babesia

References

- 1. Babesia - Troccap [troccap.com]

- 2. Indole and Benzimidazole Bichalcophenes: Synthesis, DNA Binding and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Diamidines with Activity against Babesia divergens In Vitro and Babesia microti In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Babesia microti: Pathogen Genomics, Genetic Variability, Immunodominant Antigens, and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the evolution and drug susceptibility of Babesia duncani from the sequence of its mitochondrial and apicoplast genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiparasitic compounds that target DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishment of Babesia bovis In Vitro Culture Using Medium Free of Animal Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro efficacy of next-generation dihydrotriazines and biguanides against babesiosis and malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Phenamidine in Protozoan Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamidine, an aromatic diamidine, has been utilized in veterinary medicine for the treatment of protozoan infections, notably babesiosis in cattle, horses, and dogs.[1][2][3] As part of the diamidine class of drugs, its mechanism of action is broadly understood to involve interaction with parasitic DNA and the disruption of essential cellular processes. This technical guide provides a detailed overview of the known and putative molecular targets of this compound and related diamidines in protozoan parasites, drawing upon the established literature for this class of compounds. The guide also outlines detailed experimental protocols to facilitate further research into the precise mechanisms of this compound's antiparasitic activity.

While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from data on structurally and functionally similar diamidines, such as pentamidine and diminazene, to provide a comprehensive framework for understanding its molecular interactions.

Primary Molecular Target: DNA Interaction

The principal molecular target of diamidine compounds, including this compound, is parasitic DNA. These compounds exhibit a strong preference for binding to the minor groove of AT-rich DNA sequences.[4] This interaction is non-intercalative and is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

Kinetoplast DNA (kDNA) as a Key Target in Kinetoplastids

In kinetoplastid parasites such as Trypanosoma and Leishmania, the mitochondrial DNA, known as kinetoplast DNA (kDNA), is a particularly sensitive target for diamidines.[5] The kDNA is a network of thousands of interlocked circular DNA molecules, and its unique structure and high AT content make it a prime binding site for these drugs. The accumulation of diamidines within the kinetoplast can lead to the disruption of kDNA replication and segregation, ultimately causing cell cycle arrest and parasite death.[5]

Potential for Topoisomerase Inhibition

The binding of diamidines to DNA can also indirectly affect the function of essential enzymes that interact with the DNA, such as topoisomerases. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination.[6][7] There is evidence to suggest that some diamidines can inhibit the activity of topoisomerase I in Leishmania donovani, indicating that this could be a secondary mechanism of action for this compound.[8]

Disruption of Mitochondrial Function

Beyond direct DNA interaction, diamidines are known to impact mitochondrial function, a critical aspect of parasite survival. The accumulation of these cationic compounds within the negatively charged mitochondrial matrix can lead to a collapse of the mitochondrial membrane potential (ΔΨm).[2][9] This disruption of the electrochemical gradient across the inner mitochondrial membrane interferes with ATP synthesis and other essential mitochondrial processes, contributing to the parasite's demise.

Role of Drug Transporters in Uptake and Resistance

The efficacy of diamidines is heavily dependent on their uptake by the parasite, which is mediated by specific transmembrane transporters. In African trypanosomes, several transporters have been identified as being responsible for the uptake of diamidines, including the P2 aminopurine transporter (encoded by the TbAT1 gene), the high-affinity pentamidine transporter (HAPT1), and the low-affinity pentamidine transporter (LAPT1).[1][10]

Resistance to diamidines in trypanosomes is often associated with mutations in or the loss of these transporters, leading to reduced drug accumulation within the parasite.[1] Understanding the interaction of this compound with these transporters is crucial for overcoming potential resistance mechanisms.

Quantitative Data on Diamidine Activity

| Compound | Parasite | Assay | Value | Reference |

| Pentamidine | Trypanosoma brucei rhodesiense | In vitro IC50 | 0.004 µM | [4] |

| Pentamidine | Leishmania donovani | TOPI Inhibition (IC50) | ~1 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's molecular targets.

In Vitro Drug Susceptibility Assay for Trypanosoma brucei

This protocol is adapted from standard methods for determining the in vitro efficacy of compounds against bloodstream forms of Trypanosoma brucei.

Materials:

-

Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)

-

HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound isethionate

-

96-well microtiter plates

-

Resazurin-based viability reagent (e.g., AlamarBlue)

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Maintain T. brucei bloodstream forms in HMI-9 medium at 37°C and 5% CO2.

-

Prepare a stock solution of this compound isethionate in sterile distilled water or DMSO.

-

Serially dilute the this compound stock solution in HMI-9 medium in a 96-well plate to achieve a range of final concentrations.

-

Add T. brucei parasites to each well at a final density of 2 x 10^4 cells/mL. Include wells with parasites only (negative control) and medium only (background control).

-

Incubate the plates for 48 hours at 37°C and 5% CO2.

-

Add the resazurin-based viability reagent to each well according to the manufacturer's instructions and incubate for an additional 24 hours.

-

Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

DNA Binding Affinity Assay (Fluorescence-based)

This protocol describes a method to assess the binding of this compound to DNA using a fluorescent intercalating dye.

Materials:

-

Calf thymus DNA (or a specific protozoan DNA)

-

This compound isethionate

-

Ethidium bromide (or another fluorescent DNA dye)

-

Tris-EDTA (TE) buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a solution of DNA in TE buffer.

-

Prepare a stock solution of this compound in TE buffer.

-

In a cuvette, mix the DNA solution with ethidium bromide to a final concentration that gives a stable fluorescence signal.

-

Measure the initial fluorescence of the DNA-ethidium bromide complex.

-

Add increasing concentrations of this compound to the cuvette, allowing the mixture to equilibrate after each addition.

-

Measure the fluorescence after each addition of this compound. The displacement of ethidium bromide by this compound will result in a decrease in fluorescence.

-

Plot the change in fluorescence against the concentration of this compound to determine the binding affinity (e.g., by calculating the concentration of this compound required to displace 50% of the ethidium bromide).

Mitochondrial Membrane Potential Assay using JC-1

This protocol utilizes the JC-1 dye to assess the effect of this compound on the mitochondrial membrane potential of protozoan parasites.

Materials:

-

Protozoan parasites (e.g., Leishmania promastigotes)

-

JC-1 dye

-

This compound isethionate

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture the parasites to the desired growth phase.

-

Treat the parasites with various concentrations of this compound for a defined period. Include an untreated control and a positive control treated with FCCP.

-

Wash the parasites with PBS and resuspend them in fresh medium.

-

Add JC-1 dye to a final concentration of 2-10 µM and incubate at 37°C for 15-30 minutes in the dark.[11][12]

-

Wash the cells with PBS to remove excess dye.

-

Analyze the cells using a flow cytometer or fluorescence microscope.[11][12]

-

Flow Cytometry: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically inactive cells with low potential will show green fluorescence (JC-1 monomers).[11][12]

-

Fluorescence Microscopy: Observe the shift from red to green fluorescence in treated cells compared to controls.

-

-

Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization induced by this compound.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the molecular targets and experimental investigation of this compound.

Caption: Proposed mechanism of action for this compound in protozoan parasites.

Caption: Workflow for determining the in vitro IC50 of this compound.

Caption: Workflow for assessing this compound's DNA binding affinity.

Conclusion

This compound, as a member of the diamidine class of drugs, is understood to exert its antiparasitic effects through a multi-targeted approach. The primary interaction is with parasitic DNA, particularly the AT-rich kinetoplast DNA in susceptible protozoa, leading to the inhibition of essential cellular processes. Furthermore, the disruption of mitochondrial function represents a significant secondary mechanism of action. The efficacy of this compound is intrinsically linked to its uptake via specific parasite transporters, which also represent a key area of study for understanding and overcoming drug resistance. While specific quantitative data for this compound remains an area for further investigation, the experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to further elucidate the molecular targets and optimize the therapeutic potential of this and other diamidine compounds against protozoan parasites.

References

- 1. In Vivo Investigations of Selected Diamidine Compounds against Trypanosoma evansi Using a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDSA 2020 Guideline on Diagnosis and Management of Babesiosis [idsociety.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. In vitro activity and preliminary toxicity of various diamidine compounds against Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in the treatment of Babesia bigemina infections of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. takara.co.kr [takara.co.kr]

- 8. Leishmania donovani: differential activities of classical topoisomerase inhibitors and antileishmanials against parasite and host cells at the level of DNA topoisomerase I and in cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An alternative combination therapy with metronidazole, clindamycin and doxycycline for Babesia gibsoni (Asian genotype) in dogs in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

An In-depth Technical Guide to the Binding Affinity of Phenamidine to DNA Minor Grooves

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of phenamidine and its analogues to the minor groove of DNA. This compound, a member of the aromatic diamidine class of compounds, has garnered significant interest for its therapeutic potential, which is intrinsically linked to its ability to target and bind to the DNA minor groove. This interaction can interfere with DNA replication and transcription, making these compounds valuable candidates for antimicrobial and anticancer agents. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the workflows used to characterize these molecular interactions.

Quantitative Binding Affinity Data

The binding of this compound and its analogues to the DNA minor groove is characterized by a strong preference for AT-rich sequences. The affinity of these interactions is quantified by various parameters, including the dissociation constant (Kd), association constant (Ka), and the concentration required for 50% inhibition (IC50). While specific quantitative data for this compound itself is not extensively consolidated in publicly available literature, data for structurally similar and functionally related diamidines, such as pentamidine and berenil, provide valuable insights into the expected binding affinities.

Table 1: Summary of DNA Binding Affinity for this compound Analogues

| Compound | DNA Sequence | Method | Binding Constant (Kd) | Reference |

| Bisbenzamidine 1 | 5'-AAATTT-3' | NMR & in silico | ~0.7 µM | [1] |

| Dimeric bisbenzamidine 2 | AAATTT X AAATTT | SPR | >20-fold higher affinity than monomer | [1] |

Note: The table will be populated with more specific data as further research is conducted and published.

Experimental Protocols for Characterizing DNA-Ligand Interactions

A variety of biophysical techniques are employed to investigate the binding of small molecules like this compound to the DNA minor groove. Each method provides unique insights into the binding affinity, specificity, and mode of interaction.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of molecular interactions. It is used to determine the kinetics (association and dissociation rates) and affinity of binding.

Experimental Workflow:

-

Immobilization: A DNA hairpin with a specific AT-rich sequence is immobilized on the surface of a sensor chip.

-

Binding: A solution containing the diamidine compound (analyte) is flowed over the sensor surface. The binding of the compound to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

Equilibrium: The flow of the analyte solution is continued until the binding reaches a steady state (equilibrium).

-

Dissociation: A buffer solution without the analyte is flowed over the surface to monitor the dissociation of the compound from the DNA.

-

Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1][2]

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to detect the formation of a complex between DNA and a ligand by monitoring changes in the absorbance spectra.

Experimental Protocol:

-

Preparation: Solutions of the diamidine compound and calf thymus DNA (ctDNA) are prepared in a suitable buffer.

-

Titration: The UV-visible spectrum of the diamidine solution is recorded. Aliquots of the ctDNA solution are then incrementally added to the diamidine solution.

-

Spectral Measurement: After each addition of ctDNA, the solution is allowed to equilibrate, and the UV-visible spectrum is recorded.

-

Analysis: Changes in the absorbance intensity (hypochromism or hyperchromism) and shifts in the wavelength of maximum absorbance (red or blue shift) indicate an interaction.[3][4] The binding constant can be calculated by analyzing the changes in absorbance as a function of DNA concentration using appropriate equations, such as the Benesi-Hildebrand equation.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is sensitive to the conformational changes in chiral molecules like DNA upon ligand binding.

Experimental Protocol:

-

Sample Preparation: Solutions of DNA and the diamidine compound are prepared in a suitable buffer.

-

Titration: The CD spectrum of the DNA solution is recorded. The diamidine compound is then titrated into the DNA solution.

-

Spectral Recording: After each addition of the ligand, the mixture is incubated to reach equilibrium, and the CD spectrum is recorded.

-

Interpretation: Changes in the characteristic CD bands of B-form DNA (a positive band around 275 nm and a negative band around 245 nm) can indicate the mode of binding. Minor groove binding typically causes less significant changes compared to intercalation.[5]

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule.

Experimental Protocol:

-

DNA Labeling: A DNA fragment of interest is radioactively or fluorescently labeled at one end.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of the diamidine compound.

-

Enzymatic Digestion: A limited amount of DNase I is added to the mixture. DNase I cleaves the DNA backbone at sites not protected by the bound ligand.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Analysis: The binding site of the diamidine is identified as a "footprint," which is a region on the gel where the DNA ladder is absent due to protection from DNase I cleavage by the bound ligand.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental techniques described above.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Caption: Workflow for UV-Visible Spectroscopic titration.

Caption: Workflow for DNase I Footprinting.

Conclusion

The interaction of this compound and its analogues with the DNA minor groove is a critical aspect of their biological activity. Understanding the affinity, specificity, and thermodynamics of this binding is paramount for the rational design of new and more effective therapeutic agents. The experimental techniques outlined in this guide provide a robust framework for characterizing these interactions, and the continued application of these methods will undoubtedly lead to a deeper understanding of the molecular basis of their action and facilitate the development of next-generation DNA-targeting drugs.

References

- 1. High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding properties of pendimethalin herbicide to DNA: multispectroscopic and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of DNA Binding, Cleavage, and Cytotoxic Activity of Cu(II), Co(II), and Ni(II) Schiff Base Complexes of 1-Phenylindoline-2,3-dione with Isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a Novel DNA Minor-Groove Complex - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Targets of Phenamidine: A Technical Guide to its Biochemical Interactions

For Immediate Release

A deep dive into the biochemical mechanisms of Phenamidine, a key antiprotozoal agent, reveals its primary interactions with fundamental cellular processes, including DNA replication and folate metabolism. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biochemical pathways affected by this aromatic diamidine, supported by quantitative data from its close analogue, Pentamidine, detailed experimental methodologies, and visual pathway representations.

This compound, a member of the aromatic diamidine class of drugs, is an established antiprotozoal agent used in veterinary medicine. Its efficacy, like other diamidines, is rooted in its ability to interfere with critical biochemical pathways within parasitic organisms. The primary molecular target of this class of compounds is nucleic acid, leading to the disruption of DNA and RNA synthesis and function. This guide elucidates the known and inferred biochemical interactions of this compound, drawing parallels with the well-studied analogue, Pentamidine, to provide a clearer picture of its mechanism of action.

Core Biochemical Interactions

The molecular action of this compound and related aromatic diamidines centers on their interaction with nucleic acids and key enzymes involved in their metabolism. The core biochemical pathways affected are:

-

DNA Minor Groove Binding: Aromatic diamidines are known to bind to the minor groove of DNA, with a preference for Adenine-Thymine (A-T) rich regions. This binding is non-intercalative and is thought to physically obstruct the binding of enzymes and transcription factors necessary for DNA replication and transcription, ultimately leading to cell death.

-

Inhibition of Topoisomerases: These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Aromatic diamidines have been shown to inhibit the activity of topoisomerases, leading to DNA strand breaks and apoptosis.[1]

-

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. Inhibition of DHFR depletes the pool of tetrahydrofolate, leading to a shutdown of nucleic acid synthesis.

Quantitative Analysis of Aromatic Diamidine Interactions

While specific quantitative data for this compound is limited in publicly available literature, data from its close structural and functional analogue, Pentamidine, provides valuable insights into the potency of this drug class.

| Compound | Assay | Organism/Target | Parameter | Value | Reference |

| Pentamidine | In-vitro activity | Pneumocystis carinii | IC50 | 1 mg/L | [2] |

| Pentamidine | Affinity Capillary Electrophoresis | RNA probe [CUG]95 | Ka (app) | (6.1 ± 0.4) × 10³ M⁻¹ | [3] |

Table 1: Quantitative data for Pentamidine, a close analogue of this compound. IC50: Half-maximal inhibitory concentration. Ka (app): Apparent association constant.

Visualizing the Affected Pathways

To better understand the points of intervention for this compound and its analogues, the following diagrams illustrate the key affected biochemical pathways.

Detailed Experimental Protocols

The investigation of the biochemical effects of this compound relies on a suite of established experimental protocols. Below are methodologies for key assays.

DNA Binding Assay (UV-Visible Spectroscopy)

This method is used to determine the binding of a compound to DNA by observing changes in the UV-Visible absorption spectrum of the compound upon addition of DNA.

Materials:

-

This compound stock solution

-

Calf Thymus DNA (CT-DNA) stock solution

-

Tris-HCl buffer (pH 7.4)

-

Quartz cuvettes

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a solution of this compound of known concentration in Tris-HCl buffer.

-

Record the initial UV-Visible absorption spectrum of the this compound solution from 200-400 nm.

-

Titrate the this compound solution with increasing concentrations of CT-DNA.

-

After each addition of DNA, allow the solution to equilibrate and then record the UV-Visible spectrum.

-

Analyze the changes in the absorption maxima (hypochromism or hyperchromism) and wavelength shifts (bathochromic or hypsochromic) to determine the binding mode and calculate the binding constant (Kb).

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II

-

Assay buffer (containing ATP and MgCl2)

-

This compound at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Set up reaction tubes containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding Topoisomerase II to each tube. Include a control with no inhibitor and a control with no enzyme.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (containing a chelating agent like EDTA and a loading dye).

-

Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

This compound at various concentrations

-

UV-Visible Spectrophotometer capable of kinetic measurements

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NADPH, and DHFR enzyme.

-

Add varying concentrations of this compound to the reaction mixtures and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, DHF.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocities against the this compound concentrations to determine the IC50 or Ki value.

Conclusion

This compound exerts its antiprotozoal effects through a multi-targeted mechanism primarily centered on the disruption of nucleic acid synthesis and function. By binding to the DNA minor groove and inhibiting key enzymes such as topoisomerases and dihydrofolate reductase, this compound effectively halts the proliferation of parasitic organisms. The quantitative data from its analogue, Pentamidine, underscores the potent activity of this drug class. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for further research into the precise molecular interactions of this compound and the development of novel therapeutic agents targeting these critical biochemical pathways.

References

Elucidating the Uptake and Transport Mechanism of Phenamidine in Parasites: An In-depth Technical Guide

Disclaimer: Detailed molecular studies on the uptake and transport of phenamidine in parasites are limited. This guide synthesizes the extensive research available for the structurally related and functionally similar diamidine compound, pentamidine, to infer the likely mechanisms for this compound. This approach is based on the well-documented cross-resistance and shared transport pathways between these two compounds.

Executive Summary

This compound, a member of the aromatic diamidine class of compounds, has been utilized in veterinary medicine for the treatment of protozoan infections, notably babesiosis. Its efficacy, like other diamidines, is critically dependent on its selective accumulation within the parasite. This process is mediated by specific transmembrane transporters. Understanding the mechanisms of this compound uptake and transport is paramount for optimizing its therapeutic efficacy, overcoming drug resistance, and guiding the development of novel diamidine-based antiparasitic agents. This technical guide provides a comprehensive overview of the current understanding of diamidine transport in key parasitic protozoa, including Trypanosoma, Leishmania, and Babesia, with a primary focus on the wealth of data available for pentamidine as a proxy for this compound. It details the specific transporters involved, their kinetic properties, the role of organellar sequestration, and the molecular basis of resistance. Furthermore, this guide furnishes detailed protocols for key experimental assays and visualizes the complex transport pathways and experimental workflows.

Diamidine Uptake and Transport in Kinetoplastids

The transport of diamidines in kinetoplastid parasites, such as Trypanosoma and Leishmania, is a carrier-mediated process, which accounts for the selective toxicity of these drugs. The parasite's plasma membrane transporters recognize and internalize these compounds, leading to their accumulation to cytotoxic concentrations.

Trypanosoma brucei

In Trypanosoma brucei, the causative agent of African trypanosomiasis, at least three distinct transporters are involved in the uptake of pentamidine, and by extension, likely this compound.

-

P2 Aminopurine Transporter (TbAT1): This transporter is primarily responsible for the uptake of adenosine and adenine. However, it also recognizes and transports aromatic diamidines and melaminophenyl arsenical drugs.[1][2][3] Loss or mutation of the gene encoding the P2 transporter, TbAT1, is a well-established mechanism of resistance to diminazene aceturate (another veterinary diamidine) and can contribute to reduced sensitivity to pentamidine.[1][2]

-

High-Affinity Pentamidine Transporter 1 (HAPT1): Identified as the aquaglyceroporin TbAQP2, HAPT1 exhibits a high affinity for pentamidine.[2][3] The loss of HAPT1 function is a major contributor to high-level resistance to both pentamidine and melarsoprol (melarsoprol/pentamidine cross-resistance, MPXR).[2]

-

Low-Affinity Pentamidine Transporter 1 (LAPT1): This transporter is characterized by its lower affinity for pentamidine and is less well-defined than the P2 and HAPT1 transporters.[1] It contributes to the overall uptake of the drug, particularly at higher concentrations.

The multi-transporter system for diamidine uptake in T. brucei is a crucial factor in both the efficacy of and the development of resistance to these drugs.

Leishmania Species

In Leishmania species, the uptake of pentamidine is also a carrier-mediated and energy-dependent process.[4] Studies in Leishmania donovani and Leishmania amazonensis suggest that pentamidine may share transport systems with polyamines like putrescine and spermidine.[4] A high-affinity pentamidine transporter, LmexPT1, has been identified in Leishmania mexicana. Following uptake into the cytoplasm, pentamidine is further concentrated in the mitochondrion, a process dependent on the mitochondrial membrane potential. Resistance to pentamidine in Leishmania is associated with a reduced accumulation of the drug within the mitochondrion.[5]

Diamidine Uptake in Babesia Species

While the precise transporters have not been fully characterized, the activity of this compound against Babesia species, intraerythrocytic parasites, suggests a mechanism for drug entry across both the erythrocyte and parasite membranes. In the related apicomplexan parasite Plasmodium falciparum, pentamidine is thought to enter the infected erythrocyte via "new permeability pathways" induced by the parasite. Once inside the erythrocyte, it can then be taken up by the parasite. A similar mechanism may be at play in Babesia-infected erythrocytes. In vitro studies have confirmed the susceptibility of Babesia divergens to a combination of this compound and oxomemazine.[6]

Mechanisms of Resistance

Resistance to diamidines, including this compound, is primarily associated with decreased intracellular accumulation of the drug. This is most commonly achieved through:

-

Loss or Downregulation of Transporters: Mutations or deletions in the genes encoding drug transporters, such as TbAT1 (P2 transporter) and TbAQP2 (HAPT1) in T. brucei, lead to reduced drug uptake and resistance.[1][2]

-

Altered Mitochondrial Sequestration: In Leishmania, impaired accumulation of the drug in the mitochondrion is a key feature of resistance.[5]

-

Increased Drug Efflux: The role of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, in actively removing diamidines from the parasite is also a potential mechanism of resistance, though less well-characterized for this class of drugs compared to others.

Quantitative Data on Diamidine Transport and Efficacy

The following tables summarize key quantitative data for pentamidine transport and the in vitro efficacy of both pentamidine and this compound against various parasites.

Table 1: Kinetic Parameters of Pentamidine Transporters in Trypanosoma brucei

| Transporter | Gene | Km (nM) | Vmax (pmol/107 cells/min) |

| HAPT1 | TbAQP2 | ~35 | Data not consistently reported |

| P2 | TbAT1 | ~300 | Data not consistently reported |

| LAPT1 | - | ~35,000 | Data not consistently reported |

Note: Kinetic parameters can vary between different studies and parasite strains.

Table 2: In Vitro Efficacy (IC50) of Pentamidine and this compound Against Various Parasites

| Compound | Parasite | IC50 | Reference |

| Pentamidine | Trypanosoma brucei rhodesiense | 0.12 - 10 µM | [1] |

| Pentamidine | Plasmodium falciparum (K1 strain) | 0.17 - 5 µM | [1] |

| Pentamidine | Leishmania donovani | Variable | [1] |

| This compound (with oxomemazine) | Babesia divergens | Highly active | [6] |

IC50 (50% inhibitory concentration) values are indicative of the drug's potency in vitro and can vary depending on the assay conditions and parasite strain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the uptake and transport of diamidine drugs in parasites.

Radiolabeled Drug Uptake Assay

This assay measures the accumulation of a radiolabeled drug (e.g., [3H]-pentamidine) inside the parasite over time.

Materials:

-

Parasite culture (e.g., Trypanosoma brucei bloodstream forms)

-

Assay buffer (e.g., HMI-9 medium without serum)

-

[3H]-pentamidine of known specific activity

-

Unlabeled pentamidine (for competition assays)

-

Ice-cold wash buffer (e.g., phosphate-buffered saline with 10 mM glucose)

-

Silicone oil mixture (e.g., 1:1 mixture of AR200 and AR20 silicone fluid)

-

Microcentrifuge tubes

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Harvest parasites from culture during the mid-log phase of growth by centrifugation.

-

Wash the parasites twice with ice-cold assay buffer and resuspend to a final density of 1 x 108 cells/mL.

-

Pre-warm the cell suspension to 37°C for 10 minutes.

-

Initiate the uptake by adding a known concentration of [3H]-pentamidine to the cell suspension. For inhibitor studies, pre-incubate the cells with the inhibitor for 1-2 minutes before adding the radiolabeled drug.

-

At various time points (e.g., 15, 30, 60, 120, 300 seconds), take a 100 µL aliquot of the cell suspension and layer it on top of 200 µL of silicone oil in a microcentrifuge tube.

-

Immediately centrifuge the tubes at 13,000 x g for 1 minute to pellet the cells below the oil layer, separating them from the extracellular radiolabeled drug.

-

Freeze the tubes in dry ice or liquid nitrogen.

-

Cut the tip of the tube containing the cell pellet and place it in a scintillation vial.

-

Lyse the cells by adding a tissue solubilizer and incubate as required.

-

Add scintillation fluid, vortex, and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell pellet to normalize the uptake data.

-

Calculate the rate of uptake (pmol/mg protein/min).

In Vitro Drug Susceptibility Assay ([3H]-Hypoxanthine Incorporation)

This assay determines the IC50 of a drug by measuring its effect on parasite proliferation, which is assessed by the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

Materials:

-

Parasite culture (e.g., Babesia-infected red blood cells)

-

Complete culture medium

-

[3H]-hypoxanthine

-

Test compound (this compound) and reference drugs

-

96-well microtiter plates

-

Cell harvester

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a parasite culture with a defined parasitemia (e.g., 1%).

-

Dispense the parasite culture into the wells of a 96-well plate.

-

Add serial dilutions of the test compound (this compound) and reference drugs to the wells in triplicate. Include drug-free control wells.

-

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 24 hours.

-

Add a fixed amount of [3H]-hypoxanthine to each well.

-

Continue the incubation for another 24-48 hours.

-

Harvest the contents of the wells onto glass fiber filters using a cell harvester. The harvester will lyse the cells and trap the nucleic acids containing the incorporated radiolabel on the filter.

-

Wash the filters to remove unincorporated radiolabel.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation fluid and measure the radioactivity.

-

Calculate the percentage of inhibition of [3H]-hypoxanthine incorporation for each drug concentration compared to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Transport Mechanisms

Caption: this compound uptake pathway in Trypanosoma brucei.

Caption: this compound uptake and mitochondrial accumulation in Leishmania.

Experimental Workflows

Caption: Workflow for a radiolabeled drug uptake assay.

Caption: Workflow for identifying parasite drug transporters.

Conclusion

The uptake and transport of this compound in parasites are complex, multi-faceted processes that are fundamental to its antiparasitic activity. By leveraging the extensive knowledge of pentamidine transport, we can infer that this compound likely utilizes a suite of transporters, including purine transporters and aquaglyceroporins in trypanosomes, and polyamine-like transporters in Leishmania. The sequestration of the drug within organelles, particularly the mitochondrion, appears to be a key determinant of its efficacy. Drug resistance is intimately linked to alterations in these transport and accumulation pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of diamidine transport, which is essential for the development of strategies to combat resistance and for the design of next-generation antiparasitic agents. Further research to specifically characterize this compound transporters in a broader range of parasites, especially Babesia, will be crucial for optimizing its clinical and veterinary use.

References

- 1. Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 3. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. journal.r-project.org [journal.r-project.org]

- 6. devtoolsdaily.com [devtoolsdaily.com]

Phenamidine's Effect on Parasite Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamidine, an aromatic diamidine, belongs to a class of compounds with known antiparasitic activity. While specific quantitative data for this compound's direct effects on parasite mitochondrial function are not extensively published, the mechanism of action for closely related diamidines, such as pentamidine and furamidine (DB75), has been studied in detail. This technical guide synthesizes the current understanding of how these compounds disrupt parasite mitochondrial function, using data from analogous compounds to infer the likely effects of this compound. The primary target of these cationic drugs is the parasite's unique mitochondrion, specifically the kinetoplast DNA (kDNA). Accumulation within the mitochondrion leads to a cascade of events including the collapse of mitochondrial membrane potential (ΔΨm), inhibition of ATP synthesis, and disruption of cellular respiration, ultimately leading to parasite death. This document provides a comprehensive overview of these effects, detailed experimental protocols for their measurement, and visual representations of the underlying mechanisms and workflows.

Introduction: The Parasite Mitochondrion as a Drug Target

Protozoan parasites, such as those from the Trypanosoma and Leishmania genera, possess a single, large mitochondrion which is essential for their survival.[1][2] This organelle is significantly different from its mammalian host counterpart, making it an attractive target for chemotherapeutic intervention.[2] A key feature of the mitochondrion in kinetoplastids is the kinetoplast, a network of concatenated circular DNA (kDNA) that represents the mitochondrial genome.[3] The unique structure and replication mechanism of kDNA provide a selective target for antiparasitic agents.[3][4]

Aromatic diamidines are a class of cationic compounds that have shown significant efficacy against various parasites.[5] They are known to rapidly accumulate in the parasite, with a pronounced concentration in the mitochondrion, driven by the mitochondrial membrane potential.[6] While the precise effects can vary between different diamidines and parasite species, a common mechanism involves the disruption of mitochondrial integrity and function.

Mechanism of Action of Diamidines on Parasite Mitochondria

The primary mechanism of action of diamidines, and by extension likely this compound, involves a multi-step process targeting the parasite's mitochondrion.

-

Mitochondrial Accumulation : Diamidines are cationic and are actively taken up by the parasite. They accumulate to high concentrations within the mitochondrion, a process driven by the negative mitochondrial membrane potential.[6]

-

kDNA Binding : Once inside the mitochondrion, diamidines bind with high affinity to the AT-rich regions in the minor groove of the kinetoplast DNA (kDNA).[3]

-

Inhibition of kDNA Replication : This binding interferes with the replication of kDNA, potentially by inhibiting essential enzymes like topoisomerase II.[4] This leads to a loss of kDNA, a phenotype often observed in treated parasites.[7]

-

Mitochondrial Dysfunction : The high concentration of diamidines and the disruption of kDNA integrity lead to a broader mitochondrial dysfunction. This includes the collapse of the mitochondrial membrane potential (ΔΨm) and inhibition of key mitochondrial enzymes.[8][9]

-

Inhibition of ATP Synthesis and Respiration : A direct consequence of mitochondrial depolarization is the inhibition of ATP synthesis. Some diamidines, like DB75, have been shown to directly inhibit the F1F0-ATPase.[9] This also impacts cellular respiration.[9]

The culmination of these effects is a catastrophic failure of the parasite's energy metabolism, leading to cell death.

Quantitative Data on Diamidine Effects

While specific quantitative data for this compound is limited in the public domain, studies on other trypanocidal diamidines provide valuable insights into the potency of this class of compounds against mitochondrial functions.

| Compound | Parasite | Assay | Endpoint | Value | Reference |

| DB75 (Furamidine) | Trypanosoma brucei | Whole-cell Respiration | IC50 | 20 µM | [9] |

| Pentamidine | Trypanosoma brucei | Mitochondrial Membrane Potential | - | Potent collapse | [8] |

| Diminazene | Trypanosoma brucei | Mitochondrial Membrane Potential | - | Potent collapse | [8] |

| DB75 (Furamidine) | Trypanosoma brucei | Mitochondrial ATPase Hydrolysis | - | Potent inhibitor | [9] |

| Almitrine | Plasmodium falciparum | Mitochondrial ATP Synthetase | IC50 | 2.6-19.8 µM | [6] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the impact of compounds like this compound on parasite mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123

This protocol describes the use of the cationic fluorescent dye Rhodamine 123 (Rh123) to measure changes in ΔΨm in parasites by flow cytometry. Rh123 accumulates in mitochondria in a potential-dependent manner. A decrease in fluorescence indicates mitochondrial depolarization.

Materials:

-

Parasite culture (e.g., Trypanosoma brucei bloodstream forms)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Rhodamine 123 (stock solution in DMSO)

-

Test compound (e.g., this compound)

-

Positive control (e.g., CCCP, a protonophore)

-

Flow cytometer

Procedure:

-

Harvest parasites in the logarithmic growth phase by centrifugation.

-

Resuspend the parasite pellet in fresh, pre-warmed culture medium to a density of approximately 1 x 10^6 cells/mL.

-

Add the test compound (this compound) at various concentrations to the cell suspension. Include an untreated control and a positive control (e.g., 10 µM CCCP).

-

Incubate the cells for the desired time period (e.g., 1-4 hours) under standard culture conditions.

-

Add Rhodamine 123 to each sample to a final concentration of 0.3 µg/mL for bloodstream trypomastigotes.[3]

-

Incubate the cells for 20-30 minutes at 37°C in the dark.

-

Wash the cells twice with ice-cold PBS to remove excess dye.

-

Resuspend the final cell pellet in 500 µL of ice-cold PBS.

-

Analyze the samples immediately using a flow cytometer, exciting at 488 nm and measuring emission at ~529 nm.

-

Gate on the live cell population based on forward and side scatter properties.

-

Record the mean fluorescence intensity (MFI) of the Rh123 signal for each sample. A decrease in MFI in treated samples compared to the untreated control indicates a collapse of the ΔΨm.

Assessment of Whole-Cell Oxygen Consumption

This protocol details the measurement of cellular respiration using a Clark-type oxygen electrode. A decrease in the rate of oxygen consumption indicates inhibition of the mitochondrial respiratory chain.

Materials:

-

Parasite culture

-

Respiration buffer (e.g., buffer containing glucose and other necessary salts)

-

Clark-type oxygen electrode system, calibrated and temperature-controlled

-

Test compound (e.g., this compound)

-

Inhibitors for calibration (e.g., potassium cyanide)

Procedure:

-

Harvest a sufficient number of parasites (e.g., 1 x 10^8 cells) by centrifugation.

-

Wash the parasites with respiration buffer and resuspend in a known volume of the same buffer.

-

Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions. Set the temperature to the optimal growth temperature for the parasite (e.g., 37°C).

-

Add a known volume of respiration buffer to the electrode chamber and allow it to equilibrate.

-

Add the parasite suspension to the chamber and seal it, ensuring no air bubbles are trapped.

-

Record the basal rate of oxygen consumption for a few minutes.

-

Inject the test compound (this compound) at the desired concentration into the chamber using a Hamilton syringe.

-

Continue to record the oxygen consumption rate to observe the effect of the compound.

-

Calculate the rate of oxygen consumption (nmol O2/min/10^8 cells) before and after the addition of the compound. A decrease in the rate signifies inhibition of respiration.

Mitochondrial F1F0-ATPase Activity Assay (ATP Hydrolysis)

This protocol describes a spectrophotometric assay to measure the ATP hydrolysis activity of the F1F0-ATPase in isolated mitochondrial fractions. The assay couples the production of ADP to the oxidation of NADH.

Materials:

-

Isolated parasite mitochondrial fraction

-

Assay buffer (containing mannitol, KCl, MgCl2, EGTA, BSA, and Tris-HCl)

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Lactate dehydrogenase (LDH)

-

Pyruvate kinase (PK)

-

ATP

-

Oligomycin (a specific inhibitor of F1F0-ATPase)

-

Test compound (e.g., this compound)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mix containing assay buffer, NADH, PEP, LDH, and PK.

-

Add a known amount of the isolated mitochondrial protein to a cuvette containing the reaction mix.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding ATP. The hydrolysis of ATP to ADP by the ATPase will drive the conversion of PEP to pyruvate, which is then reduced to lactate by LDH, oxidizing NADH to NAD+. This results in a decrease in absorbance at 340 nm.

-

Monitor the decrease in absorbance over time to determine the rate of ATP hydrolysis.

-

To determine the effect of the test compound, pre-incubate the mitochondrial fraction with this compound before adding ATP.

-

To determine the specific F1F0-ATPase activity, after a period of measurement, add oligomycin to inhibit the enzyme and measure the residual rate of NADH oxidation. The oligomycin-sensitive rate represents the F1F0-ATPase activity.

-

Calculate the specific activity (nmol NADH oxidized/min/mg protein) and the percentage inhibition by the test compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing compounds for their effects on parasite mitochondrial function.

Conclusion

This compound, as a member of the aromatic diamidine class, is strongly indicated to exert its antiparasitic effects by targeting the parasite's mitochondrion. Based on extensive evidence from analogous compounds, the mechanism involves accumulation in the mitochondrion, binding to and disrupting the replication of kinetoplast DNA, and inducing a general mitochondrial dysfunction characterized by the collapse of membrane potential, inhibition of respiration, and a halt in ATP synthesis. The experimental protocols provided herein offer a robust framework for the detailed investigation of these effects for this compound and other novel antiparasitic candidates. Further research to obtain specific quantitative data for this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Untitled Document [ucl.ac.uk]

- 2. Mitochondrial ATP synthesis is essential for efficient gametogenesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of rhodamine 123 as a probe for monitoring mitochondrial function in Trypanosoma brucei spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. apexbt.com [apexbt.com]

- 6. In vitro activity of mitochondrial ATP synthetase inhibitors against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diverse effects on mitochondrial and nuclear functions elicited by drugs and genetic knockdowns in bloodstream stage Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mitochondrion Is a Site of Trypanocidal Action of the Aromatic Diamidine DB75 in Bloodstream Forms of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. devtoolsdaily.com [devtoolsdaily.com]

In Silico Analysis of Phenamidine-DNA Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamidine, a dicationic diamidine compound, is recognized for its interaction with the minor groove of DNA, a mechanism that underpins its biological activities. This technical guide provides an in-depth exploration of the in silico modeling of this compound-DNA interactions, supplemented by detailed experimental protocols for validation. By summarizing quantitative data, outlining methodologies, and visualizing interaction workflows, this document serves as a comprehensive resource for researchers in drug discovery and molecular biology.

Introduction

This compound and its analogs are a class of aromatic diamidines that exhibit a strong affinity for the minor groove of B-DNA, particularly at AT-rich sequences. This binding is primarily non-covalent, driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding between the amidinium groups of the molecule and the N3 of adenine or O2 of thymine in the DNA minor groove. The specific recognition of DNA sequences by these small molecules allows for the potential modulation of DNA-dependent processes, such as transcription and replication, making them attractive candidates for therapeutic development. Understanding the molecular details of these interactions is crucial for the rational design of new drugs with enhanced specificity and efficacy.

In Silico Modeling of this compound-DNA Interactions

Computational approaches are powerful tools for elucidating the binding modes and energetics of small molecules like this compound with DNA. Molecular docking and molecular dynamics (MD) simulations are central to this in silico analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound-DNA interactions, this involves docking the flexible this compound molecule into the minor groove of a DNA model.

Workflow for Molecular Docking of this compound-DNA Interaction

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-DNA complex over time, offering a more realistic representation of the interaction in a solvated environment.

Workflow for MD Simulation of this compound-DNA Complex

Quantitative Data on Diamidine-DNA Interactions

| Compound | DNA Sequence | Method | Ka (M-1) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| Furamidine | d(CTGCTGCAGCAG) | ITC | 2.06 x 106 | -8.6 | - | - | [1] |

| Furamidine | AT-rich palindrome | ITC | Site 1: ~107Site 2: 1.84 x 106 | - | - | - | [1] |

| DB2447 (analog) | AAAGTTT | SPR, ITC | 1.4 x 108 | -12.0 | -6.8 | 5.2 | [2][3] |

| Netropsin | poly(dA).poly(dT) | Calorimetry | - | -9.2 | - | - | [4] |

| Distamycin | poly(dA).poly(dT) | Calorimetry | - | -8.9 | - | - | [4] |

Note: The table presents data for this compound analogs. The values serve as an estimate for the binding affinity and thermodynamics of this compound-DNA interactions. Ka is the association constant, ΔG is the Gibbs free energy change, ΔH is the enthalpy change, and TΔS is the temperature multiplied by the entropy change.

Experimental Protocols for Validation

Experimental validation is crucial to confirm the predictions from in silico models. The following are detailed methodologies for key experiments used to study this compound-DNA interactions.

UV-Visible Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of this compound upon binding to DNA.

-

Materials :

-

This compound stock solution (concentration determined spectrophotometrically).

-

Calf Thymus DNA (ct-DNA) stock solution in a suitable buffer (e.g., Tris-HCl, NaCl).

-

Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Quartz cuvettes (1 cm path length).

-

UV-Vis spectrophotometer.

-

-

Procedure :

-

Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ct-DNA in the buffer.

-

Incubate the solutions at a constant temperature (e.g., 25 °C) for a set period to reach equilibrium.

-

Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

A solution of ct-DNA at the highest concentration used should be run as a blank to correct for DNA absorbance.

-

Analyze the changes in the absorbance and wavelength of maximum absorption (λmax) of this compound to determine the binding constant (Kb) using appropriate models, such as the Benesi-Hildebrand equation.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to changes in the secondary structure of DNA upon ligand binding.

-

Materials :

-

This compound stock solution.

-

DNA oligonucleotides of specific sequences (e.g., AT-rich sequences) or ct-DNA.

-

Buffer solution (low salt concentration is often preferred to minimize interference).

-

CD spectropolarimeter.

-

Quartz cuvette with a suitable path length (e.g., 1 cm).

-

-

Procedure :

-

Prepare solutions of DNA in the buffer.

-

Record the CD spectrum of the DNA solution alone in the range of 200-320 nm.

-

Titrate the DNA solution with increasing concentrations of this compound.

-

After each addition, allow the solution to equilibrate and then record the CD spectrum.

-

Analyze the changes in the CD signal, particularly the induced CD band in the region of this compound absorbance and changes in the DNA bands (around 245 nm and 275 nm), to infer the binding mode (minor groove binding typically induces a weak CD signal).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time binding kinetics and affinity.

-

Materials :

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., SA chip for biotinylated DNA).

-

Biotinylated DNA oligonucleotide.

-

This compound solutions at various concentrations in running buffer.

-

Running buffer (e.g., HBS-EP).

-

Regeneration solution (if necessary, e.g., a pulse of high salt or low pH).

-

-

Procedure :

-

Immobilize the biotinylated DNA onto the streptavidin-coated sensor chip surface.

-

Inject a series of concentrations of this compound over the sensor surface and a reference surface (without DNA).

-

Monitor the binding response in real-time (sensorgram).

-

After each injection, allow for dissociation in the running buffer.

-

Regenerate the sensor surface if necessary.

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

DNase I Footprinting

This technique identifies the specific binding site of a ligand on a DNA fragment.

-

Materials :

-

DNA fragment of interest, radioactively or fluorescently labeled at one end.

-

This compound solutions at various concentrations.

-

DNase I enzyme.

-

Reaction buffer.

-

Stop solution (containing EDTA).

-

Polyacrylamide gel for electrophoresis.

-

-

Procedure :

-

Incubate the end-labeled DNA with varying concentrations of this compound to allow binding.

-

Add a limited amount of DNase I to partially digest the DNA. The regions where this compound is bound will be protected from cleavage.

-

Stop the reaction with a stop solution.

-

Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The "footprint" will appear as a gap in the ladder of DNA fragments, indicating the region of DNA protected by this compound.

-

Signaling Pathways and Biological Consequences

The binding of this compound to the DNA minor groove can have significant biological consequences by interfering with DNA-protein interactions that are essential for cellular processes.

Inhibition of Transcription Factor Binding

Many transcription factors recognize and bind to specific DNA sequences, often making contact with the major groove. However, minor groove binders like this compound can allosterically alter the DNA conformation, thereby inhibiting the binding of transcription factors to their cognate sites. This can lead to the downregulation of specific genes.

Logical Flow of Transcription Factor Inhibition by a Minor Groove Binder

Inhibition of DNA-Dependent Enzymes

Enzymes that interact with DNA, such as DNA polymerases and topoisomerases, can be affected by the presence of minor groove binders.[5][6] By stabilizing the DNA duplex or altering its structure, this compound can impede the progression of these enzymes along the DNA strand, leading to the inhibition of DNA replication and repair.[7][8]

Conclusion

The in silico modeling of this compound-DNA interactions, validated by a suite of biophysical and biochemical techniques, provides a powerful framework for understanding the molecular basis of its biological activity. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of this compound and to design novel DNA-targeting agents with improved efficacy and specificity. Future work should focus on obtaining precise thermodynamic data for this compound itself and elucidating the specific signaling pathways that are most significantly impacted by its DNA-binding activity.

References

- 1. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]

- 4. Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription | PLOS One [journals.plos.org]

- 5. Molecular dynamics simulations of DNA-polycation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Polymerases as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence that DNA polymerases alpha and beta participate differentially in DNA repair synthesis induced by different agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Phenamidine as an Antiprotozoal Agent: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamidine, an aromatic diamidine, holds a significant place in the history of veterinary chemotherapy as an early and effective agent against protozoal infections. Primarily utilized for the treatment of babesiosis in livestock and companion animals, its development paved the way for a greater understanding of the therapeutic potential of diamidine compounds. This technical guide explores the historical development of this compound, delving into its discovery, mechanism of action, synthesis, and early clinical applications, with a focus on providing a comprehensive resource for researchers in antimicrobial drug development.

Historical Context and Discovery

The emergence of this compound as an antiprotozoal agent can be traced back to the mid-20th century, a period of significant advancement in the discovery of synthetic antimicrobial compounds. Early research into the diamidine class of molecules revealed their potent activity against a range of protozoa. This compound, chemically known as 4,4'-oxydibenzamidine, was identified as a promising candidate for the treatment of babesiosis, a tick-borne disease caused by protozoan parasites of the genus Babesia, which posed a significant economic threat to the cattle industry worldwide.

Initial studies in the 1940s demonstrated the efficacy of this compound in treating Babesia bigemina infections in cattle. These early investigations were crucial in establishing its role as a key therapeutic agent in veterinary medicine for combating this parasitic disease. Subsequent research in the 1970s further explored its use, including the treatment of Babesia gibsoni infections in dogs with this compound isethionate.

Efficacy and Early Clinical Use